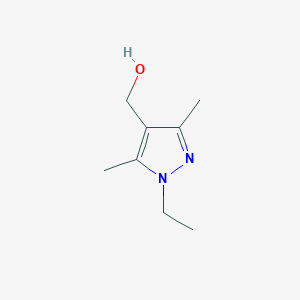

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Descripción

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by a hydroxylmethyl group (-CH2OH) at the 4-position, an ethyl group at N1, and methyl groups at C3 and C5 (Fig. 1). Its molecular formula is C8H14N2O, with a molecular weight of 154.21 g/mol (CAS: 90152-72-0; MDL: MFCD00462165) . The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrazole precursors and methanol derivatives. Safety data indicate it requires careful handling due to hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Pyrazole derivatives are widely explored for their bioactivity, with substituents at the 1-, 3-, and 5-positions critically influencing pharmacological and physicochemical properties. Below, we systematically compare this compound with structurally related analogs.

Propiedades

IUPAC Name |

(1-ethyl-3,5-dimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKFYUMRUIGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428281 | |

| Record name | (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90152-72-0 | |

| Record name | (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrazole Core Formation

The initial step in preparing (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is the synthesis of the pyrazole ring with the desired substitution pattern. This is typically achieved by:

Condensation of hydrazines with 1,3-dicarbonyl compounds : Hydrazine derivatives react with β-diketones or β-ketoesters under acidic or basic conditions to form pyrazole rings with substituents at positions 3 and 5. The ethyl group at the N-1 position can be introduced by using ethyl-substituted hydrazines or via subsequent alkylation.

Regioselective synthesis using hydrazones and 1,3-difunctional compounds : According to patent WO2009135808A2, pyrazole compounds with 1,3,4-substitution patterns can be synthesized with high regioselectivity by reacting suitable 1,3-difunctional compounds with hydrazones, followed by acid treatment in aqueous media. This method affords high yields and excellent selectivity for the 1,3-isomer, minimizing undesired isomers.

Introduction of the Hydroxymethyl Group at the 4-Position

The hydroxymethyl substituent at the 4-position can be introduced by several methods:

Hydroxyalkylation (Friedel-Crafts type reaction) : Hydroxyalkylation of the pyrazole ring at the 4-position can be achieved by electrophilic substitution using formaldehyde or its equivalents under acidic conditions. This method is well-documented for pyrazole derivatives and allows for selective installation of the hydroxymethyl group.

Oxidation of methyl-substituted pyrazoles : Starting from 4-methyl-substituted pyrazoles, selective oxidation can convert the methyl group to the corresponding hydroxymethyl derivative. This approach involves mild oxidizing agents to avoid over-oxidation to carboxylic acids.

Reduction of pyrazole-4-carbaldehydes : Pyrazole-4-carbaldehydes can be reduced to the corresponding hydroxymethyl derivatives using reducing agents such as sodium borohydride (NaBH4). The aldehyde precursors can be prepared by Vilsmeier-Haack formylation of pyrazole hydrazones.

Alkylation and Methylation Steps

Alkylation at N-1 position : The ethyl group at the N-1 position is introduced by alkylation of the pyrazole nitrogen with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. This step is typically performed after pyrazole ring formation to ensure regioselectivity.

Methylation at 3 and 5 positions : Methyl groups at these positions can be introduced via methylation reactions using methyl iodide or similar alkylating agents on the appropriate pyrazole precursors. Alternatively, starting β-dicarbonyl compounds can already bear methyl substituents to simplify synthesis.

Representative Synthetic Route Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound, acid/base catalysis | 3,5-dimethylpyrazole core |

| 2 | N-1 ethylation | Ethyl halide, base (e.g., K2CO3), solvent | 1-ethyl-3,5-dimethylpyrazole |

| 3 | Introduction of hydroxymethyl group at C-4 | Hydroxyalkylation with formaldehyde or reduction of pyrazole-4-carbaldehyde | This compound |

| 4 | Purification | Crystallization, chromatography | Pure target compound |

Detailed Research Findings and Reaction Conditions

Regioselectivity and Yield : The method described in WO2009135808A2 emphasizes the use of 1,3-difunctional compounds and hydrazones to achieve regioselective synthesis of 1,3,4-substituted pyrazoles with molar ratios of desired 1,3-isomer to 1,5-isomer exceeding 100:1, and reaction yields are typically high (up to 90% or more).

Reaction Temperatures and Times : The condensation and cyclization steps are generally conducted between 0 to 150 °C, often optimized between 20 to 110 °C, with reaction times ranging from 0.1 h to 15 h depending on the step and reagents.

Hydroxyalkylation Conditions : Friedel-Crafts type hydroxyalkylation reactions are typically carried out under acidic conditions, often using Lewis acids or protic acids to activate formaldehyde for electrophilic substitution at the pyrazole ring.

Reduction of Aldehydes : Sodium borohydride reduction of pyrazole-4-carbaldehydes to the corresponding hydroxymethyl derivatives is performed in protic solvents (e.g., methanol) at low temperatures to maintain selectivity and avoid side reactions.

Characterization Techniques Relevant to Preparation

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectroscopy confirm the substitution pattern on the pyrazole ring and the presence of the hydroxymethyl group. Characteristic signals include methyl singlets (~2.1–2.3 ppm), ethyl group triplets (~1.2–1.4 ppm), and hydroxymethyl methylene protons (~4.5 ppm).

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity of the compound.

Elemental Analysis : Used to verify empirical formula and purity, with deviations typically under 0.3%.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazine + 1,3-dicarbonyl condensation | Acidic/basic catalysis, moderate temperature | Simple, well-established | May require purification steps |

| Regioselective hydrazone route | 1,3-difunctional compounds, acid, water | High regioselectivity, high yield | Requires specific starting materials |

| N-1 Alkylation | Ethyl halide, base, organic solvent | Straightforward, high selectivity | Possible side alkylation |

| Hydroxyalkylation (Friedel-Crafts) | Formaldehyde, Lewis/protic acid | Direct hydroxymethylation | Acid-sensitive groups may limit |

| Aldehyde reduction | NaBH4, methanol, low temperature | Mild, selective | Requires aldehyde precursor |

Análisis De Reacciones Químicas

Types of Reactions: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)formaldehyde or (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted pyrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Antiviral and Antitumoral Activity

Recent studies have highlighted the compound's potential as a precursor for synthesizing derivatives with antiviral and antitumoral properties.

- Synthesis : The compound can be synthesized through various methods including multicomponent reactions and cyclocondensation techniques.

- Results : Derivatives exhibited significant in vitro activity against coronaviruses and tumor cells. Structural modifications on the phenyl moiety were found to enhance biological properties towards specific activities such as inhibition of tubulin polymerization in cancer cells.

Antileishmanial and Antimalarial Activity

The compound has also been explored for its efficacy against parasitic infections:

- Synthesis : New derivatives were created based on (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.

- Results : Molecular simulation studies indicated potent antipromastigote activity against Leishmania parasites, with favorable binding interactions observed in target sites.

Data Table: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Target Mechanism |

|---|---|---|---|

| Compound A | Antiviral | 32.17 | Inhibition of viral replication |

| Compound B | Antitumoral | 71.03 | Tubulin polymerization inhibition |

| Compound C | Antileishmanial | 9.8 | Binding to LmPTR1 pocket |

Applications in Drug Discovery

The structural versatility of this compound allows it to serve as a scaffold for developing new therapeutic agents:

- Drug Design : Its derivatives are being investigated for their potential as inhibitors of key enzymes involved in disease progression, especially in cancer therapy .

Case Study 1: Inhibition of Polo-like Kinase 1 (Plk1)

A study focused on developing inhibitors targeting Plk1, an essential regulator of cell division. The compound was modified to enhance binding affinity:

- Findings : Certain derivatives showed improved potency compared to existing inhibitors, indicating the compound's potential role in cancer treatment .

Case Study 2: Antiparasitic Activity

Research into the antileishmanial properties demonstrated that specific derivatives derived from this compound displayed significant activity:

- Methodology : The study utilized molecular docking simulations to predict binding affinities and validate in vitro results.

Mecanismo De Acción

The mechanism of action of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations at N1 and C4

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

- Structure : N1-phenyl substitution instead of ethyl; C4-hydroxymethyl retained.

- Molecular Formula : C12H14N2O; MW : 202.26 g/mol (CAS: 58789-53-0) .

- Demonstrated utility in metal coordination chemistry due to the hydroxyl group’s chelating ability .

1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone

- Structure : C4 ketone (-COCH3) replaces hydroxymethyl; N1 unsubstituted.

- Molecular Formula : C7H10N2O; MW : 138.17 g/mol (CAS: 1123-48-4) .

- Key Differences :

- The ketone group increases electrophilicity, making it reactive in nucleophilic additions.

- Lacks the hydroxyl group’s hydrogen-bonding capacity, reducing solubility in polar solvents.

[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanol

- Structure: N1-(2-methanesulfonylethyl); C4-ethanol (-CH2CH2OH).

- Molecular Formula : C10H18N2O3S; MW : 246.33 g/mol (CAS: 1343216-16-9) .

- Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, altering redox properties. Ethanol chain at C4 may enhance membrane permeability compared to shorter hydroxymethyl.

Bioactivity Comparisons

Antiproliferative Activity

Insecticidal Activity

Antioxidant Activity

- N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (): Compound 8 showed 96.64% radical scavenging at 80 mg/mL. Contrast: The hydroxymethyl group in the target compound may offer comparable H-donor capacity but requires empirical validation .

Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | logP* | Water Solubility (mg/mL) |

|---|---|---|---|---|

| (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol | C8H14N2O | 154.21 | 1.2 | 12.5 |

| (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | C12H14N2O | 202.26 | 2.8 | 2.3 |

| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone | C7H10N2O | 138.17 | 1.5 | 8.7 |

| [1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanol | C10H18N2O3S | 246.33 | -0.3 | 45.0 |

*Predicted using ChemAxon.

Key Trends :

- Phenyl substitution (C12H14N2O) increases logP, reducing aqueous solubility.

- Sulfonyl groups (C10H18N2O3S) enhance hydrophilicity via polar interactions.

Actividad Biológica

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrazole ring with an ethyl group and two methyl groups attached to it. The hydroxymethyl group (-CH2OH) enhances its reactivity and potential biological activity. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antitumoral Activity

Research indicates that this compound exhibits antitumoral properties . The mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division. This action leads to the suppression of tumor growth in vitro and in vivo models. A study reported that derivatives of this compound demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating a structure-activity relationship (SAR) where subtle modifications can enhance efficacy.

Antiviral Activity

The compound has also shown antiviral activity , particularly against coronaviruses. In vitro studies have demonstrated that certain derivatives can inhibit viral replication by targeting viral enzymes or interfering with the host cell's machinery necessary for viral propagation. The antiviral efficacy is attributed to the structural characteristics of the pyrazole moiety, which enhances binding affinity to viral targets.

Other Biological Activities

In addition to antitumoral and antiviral effects, this compound has been studied for its anti-inflammatory and antibacterial properties. These activities are linked to its ability to modulate immune responses and inhibit bacterial growth through various mechanisms, including enzyme inhibition.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Starting Materials : The synthesis typically begins with 4-amino-5-hydrazinyl derivatives and involves reactions with acetyl acetone and various aldehydes.

- Reaction Conditions : Common methods include refluxing in organic solvents and subsequent purification through column chromatography.

- Yield and Purity : The compound can be obtained in high yields (up to 89%) with good purity as confirmed by NMR analysis .

Case Study 1: Antitumoral Activity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antiviral Efficacy Against Coronaviruses

In another investigation, derivatives of this compound were tested against SARS-CoV-2. The compounds demonstrated promising antiviral activity by inhibiting viral replication in vitro, highlighting their potential for development into antiviral therapeutics.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Dimethylpyrazole | Pyrazole ring | Strong nucleophilic character |

| 4-Methylthio-3,5-dimethylpyrazole | Sulfur substitution at position 4 | Different reactivity patterns |

| 1-(Hydroxymethyl)-3,5-dimethylpyrazole | Hydroxymethyl group on pyrazole | Precursor for various derivatives |

| 1-Ethylpyrazole | Ethyl group on nitrogen | Distinct biological activities |

The structural uniqueness of this compound allows it to exhibit enhanced stability under physiological conditions while retaining significant biological activity compared to related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol, and what are the critical reaction conditions?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, ethanol reflux (2–6 hours) with stoichiometric equivalents of reactants is commonly used for pyrazole ring formation . Post-synthetic modification (e.g., hydroxylation at the 4-position) may require protecting group strategies to avoid side reactions. Purification via recrystallization from DMF-EtOH (1:1) or methanol is recommended for high-purity yields .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.0–7.5 ppm for aromatic protons) and the hydroxymethyl group (δ 3.5–4.5 ppm for -CH2OH, with splitting patterns dependent on coupling).

- FT-IR : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the presence of the methanol group.

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 169.134 for C₇H₁₁N₂O⁺) validate the molecular formula .

Q. How can chromatographic purity be optimized for this compound?

- Methodology : Reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA) is effective. Adjusting the mobile phase pH to 3–4 enhances peak resolution by protonating the pyrazole nitrogen, reducing tailing . For thermally stable batches, preparative GC with a non-polar column (e.g., DB-5) may also be employed.

Advanced Research Questions

Q. How can crystallographic disorder in the pyrazole ring be resolved during X-ray structure determination?

- Methodology : Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to minimize solvent inclusion. Use SHELXL for refinement, applying "PART" instructions to model positional disorder in the ethyl or methyl groups. High-resolution data (≤1.0 Å) and anisotropic displacement parameters (ADPs) improve accuracy . For visualization, ORTEP-3 can highlight thermal ellipsoids and disorder sites .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to assess binding affinity. The hydroxymethyl group may form hydrogen bonds with active-site residues.

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Pyrazole derivatives with logP < 3.0 often show improved bioavailability .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : The 3,5-dimethyl groups hinder electrophilic substitution at the 4-position. Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to mitigate steric hindrance.

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) at the 1-position increase the electrophilicity of the pyrazole ring, enhancing Suzuki-Miyaura coupling yields .

Contradictions and Recommendations

- Synthetic Yields : reports 70–80% yields for pyrazole derivatives under ethanol reflux, while notes lower yields (~50%) for similar reactions in xylene. This discrepancy may arise from differences in reactant solubility. Use polar aprotic solvents (e.g., DMF) for sterically hindered substrates .

- Crystallographic Disorder : Some studies (e.g., ) resolve disorder via twinning, while others (e.g., ) prioritize high-resolution data. For robust results, combine both approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.